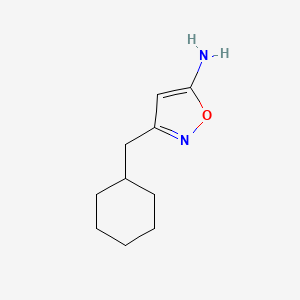

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(cyclohexylmethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYCEYGASXWBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (CAS Number: 1092285-76-1): Synthesis, Characterization, and Potential as a Scaffold for Soluble Epoxide Hydrolase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is limited. This guide is a prospective analysis based on established chemical principles and data from structurally related compounds, intended to provide a framework for its synthesis, characterization, and evaluation.

Introduction and Overview

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 5-aminoisoxazole core substituted at the 3-position with a cyclohexylmethyl group. While specific literature on this molecule is scarce, its structural motifs—the 5-aminoisoxazole ring and the cyclohexyl group—are prevalent in medicinal chemistry. The 5-aminoisoxazole scaffold is a bioisostere for various functional groups and is found in compounds with a range of biological activities.[1] The cyclohexyl group is a common hydrophobic moiety used to enhance binding to protein targets.

This guide provides a comprehensive technical roadmap for the de novo investigation of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. We will propose a viable synthetic route, outline a detailed analytical characterization plan, and, based on structure-activity relationships of known bioactive molecules, explore its potential as a key building block for the development of potent soluble epoxide hydrolase (sEH) inhibitors.

Table 1: Physicochemical Properties of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

| Property | Value | Source |

| CAS Number | 1092285-76-1 | - |

| Molecular Formula | C₁₀H₁₆N₂O | PubChem |

| Molecular Weight | 180.25 g/mol | PubChem |

| XlogP (Predicted) | 3.1 | PubChem |

| SMILES | C1CCC(CC1)CC2=NOC(=C2)N | PubChem |

| InChIKey | DHYCEYGASXWBMH-UHFFFAOYSA-N | PubChem |

Proposed Synthesis

A plausible and efficient synthetic route to 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine can be devised based on the well-established reaction of hydroxylamine with allenic nitriles.[2] This approach offers a direct and high-yielding method for the formation of the 3-alkyl-5-aminoisoxazole core.

The proposed two-step synthesis starts from commercially available cyclohexanecarboxaldehyde.

Scheme 1: Proposed Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Caption: Proposed synthetic pathway for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Experimental Protocol:

Step 1: Synthesis of 4-Cyclohexylbuta-2,3-dienenitrile (Allenic Nitrile Intermediate)

-

Formation of the Propargyl Alcohol: To a suspension of activated zinc dust in a suitable aprotic solvent (e.g., THF), add cyclohexanecarboxaldehyde. Then, slowly add propargyl bromide. The Barbier-type reaction should proceed to form 1-cyclohexylbut-3-yn-1-ol.

-

Conversion to Allenic Nitrile: The resulting propargyl alcohol is then subjected to a copper(I) cyanide-mediated reaction. Treatment with CuCN and KI in a polar aprotic solvent like acetonitrile, followed by heating, should induce a[3][4]-sigmatropic rearrangement and subsequent elimination to yield the desired allenic nitrile, 4-cyclohexylbuta-2,3-dienenitrile.

Step 2: Cyclization to 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

-

Reaction Setup: In a round-bottom flask, dissolve the allenic nitrile intermediate in ethanol.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate or triethylamine) to the solution. The base is necessary to liberate free hydroxylamine.

-

Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Proposed Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Table 2: Proposed Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | - Signals corresponding to the cyclohexyl protons. - A singlet for the C4-H of the isoxazole ring. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). - Signals for the methylene bridge protons. |

| ¹³C NMR | - Characteristic signals for the C3, C4, and C5 carbons of the isoxazole ring. - Signals for the cyclohexyl and methylene carbons. |

| Mass Spectrometry (HRMS) | - Accurate mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition (C₁₀H₁₇N₂O⁺). - Characteristic fragmentation pattern of the isoxazole ring.[5][6][7] |

| FT-IR Spectroscopy | - N-H stretching vibrations for the primary amine. - C=N and N-O stretching vibrations characteristic of the isoxazole ring. |

| Purity (HPLC) | - A single major peak indicating high purity. |

Potential Application in Drug Discovery: A Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitors

The enzyme soluble epoxide hydrolase (sEH) is a promising therapeutic target for managing a variety of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and inflammatory pain.[3][8][9][10] sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[11] Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their anti-inflammatory and vasodilatory effects.[9][12]

A well-established pharmacophore for sEH inhibitors consists of a central hydrogen-bond donor/acceptor unit (commonly a urea or amide) flanked by two hydrophobic moieties that occupy pockets in the enzyme's active site.[13][14][15] The 3-(cyclohexylmethyl)-1,2-oxazol-5-amine molecule is an ideal starting point for the synthesis of urea-based sEH inhibitors, where the cyclohexylmethyl group can serve as one of the hydrophobic anchors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 12. scilit.com [scilit.com]

- 13. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. metabolomics.se [metabolomics.se]

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The core of this guide focuses on a robust and well-established method for the construction of the 5-amino-1,2-oxazole ring system. The synthesis proceeds via the cyclocondensation of a β-ketonitrile with hydroxylamine. This document offers a detailed retrosynthetic analysis, a step-by-step experimental protocol, and an exploration of the underlying reaction mechanism. Furthermore, it includes recommendations for the characterization of the final product and a comprehensive list of references to support the presented methodology.

Introduction: The Significance of the 5-Amino-1,2-Oxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic motif in a multitude of biologically active compounds. The inclusion of an amino group at the 5-position further enhances the potential for these molecules to interact with biological targets, making them valuable building blocks in medicinal chemistry. 5-Aminoisoxazoles are known to exhibit a wide range of pharmacological activities, including fungicidal, bactericidal, and antihelmintic properties. Their utility as scaffolds in drug discovery is well-documented, with derivatives showing promise as kinase inhibitors and agonists for various receptors. The title compound, 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, incorporates a lipophilic cyclohexylmethyl group at the 3-position, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (I) points towards a key disconnection of the 1,2-oxazole ring. This bond cleavage reveals two primary starting materials: hydroxylamine (II) and a β-ketonitrile, specifically 4-cyclohexyl-3-oxobutanenitrile (III). This approach is based on the well-established reaction of β-ketonitriles with hydroxylamine to form 5-aminoisoxazoles.[1][2]

The β-ketonitrile (III) can be further disconnected through a Claisen condensation-type reaction between cyclohexylacetonitrile (IV) and a suitable ethylating agent like ethyl acetate (V), or by other standard methods for the synthesis of β-ketonitriles.

Caption: Retrosynthetic analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Proposed Synthetic Pathway: From β-Ketonitrile to 5-Amino-1,2-Oxazole

The forward synthesis hinges on the reaction of 4-cyclohexyl-3-oxobutanenitrile with hydroxylamine. This reaction is typically carried out in the presence of a base and proceeds through a nucleophilic addition-cyclization-dehydration sequence to yield the desired 5-amino-1,2-oxazole ring.

Caption: Proposed synthetic pathway for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Step 1: Synthesis of 4-Cyclohexyl-3-oxobutanenitrile

The synthesis of the key β-ketonitrile intermediate can be achieved via a Claisen condensation of cyclohexylacetonitrile with ethyl acetate using a strong base such as sodium ethoxide or sodium hydride.

Reaction Mechanism:

-

The strong base deprotonates the α-carbon of cyclohexylacetonitrile to form a resonance-stabilized carbanion.

-

The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate.

-

This addition leads to a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form the β-ketonitrile.

Step 2: Cyclocondensation with Hydroxylamine

The reaction between 4-cyclohexyl-3-oxobutanenitrile and hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or potassium carbonate leads to the formation of the 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Reaction Mechanism:

-

Hydroxylamine, a potent nucleophile, attacks the carbonyl carbon of the β-ketonitrile to form a hemiaminal intermediate.

-

Intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom of the hydroxylamine moiety onto the nitrile carbon.

-

A subsequent dehydration step results in the formation of the stable aromatic 1,2-oxazole ring.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Cyclohexylacetonitrile | 3658-33-9 | 123.19 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Sodium ethoxide | 141-52-6 | 68.05 |

| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 |

| Sodium hydroxide | 1310-73-2 | 40.00 |

| Ethanol | 64-17-5 | 46.07 |

| Diethyl ether | 60-29-7 | 74.12 |

| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 |

Step-by-Step Procedure

Step 1: Synthesis of 4-Cyclohexyl-3-oxobutanenitrile

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add dry ethanol (100 mL).

-

Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.

-

To the freshly prepared sodium ethoxide solution, add cyclohexylacetonitrile (12.3 g, 0.1 mol).

-

Add ethyl acetate (13.2 g, 0.15 mol) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

-

Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 5-6.

-

The crude β-ketonitrile will precipitate out of the solution. If it separates as an oil, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-cyclohexyl-3-oxobutanenitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (6.95 g, 0.1 mol) in water (50 mL).

-

Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) to the hydroxylamine hydrochloride solution.

-

To this solution, add the crude 4-cyclohexyl-3-oxobutanenitrile (16.5 g, 0.1 mol) dissolved in ethanol (100 mL).

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Characterization of the Final Product

The structure of the synthesized 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the cyclohexyl protons, the methylene protons adjacent to the oxazole ring, the oxazole ring proton, and the amine protons.

-

¹³C NMR will confirm the presence of all the carbon atoms in the molecule, including the characteristic signals for the oxazole ring carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the oxazole ring, and C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆N₂O, MW: 180.25 g/mol ).

Alternative Synthetic Strategies

While the β-ketonitrile route is highly effective, other methods for the synthesis of 5-amino-1,2-oxazoles are worth noting for their potential in generating diverse analogs.

-

Nucleophilic Addition to Allenic Nitriles: The reaction of hydroxylamine with allenic nitriles can provide 3-alkyl-5-aminoisoxazoles in excellent yields.[3]

-

[3+2] Cycloaddition Reactions: Modern synthetic methods, such as the [3+2] cycloaddition of in situ generated nitrile oxides with α-cyanoenamines, offer a highly regioselective route to 5-aminoisoxazoles. Transition metal-catalyzed cycloadditions also represent a powerful, albeit more complex, alternative.[4]

Conclusion

This technical guide has detailed a practical and efficient synthetic pathway for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. The presented methodology, centered on the well-established reaction of a β-ketonitrile with hydroxylamine, provides a reliable route for obtaining this valuable heterocyclic building block. The step-by-step protocol and discussion of the underlying chemistry are intended to equip researchers and scientists with the necessary information to successfully synthesize this compound and explore its potential in various fields of chemical and pharmaceutical research.

References

-

Li, Q., & Li, G. (2017). Regioselective Synthesis of 5‑Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N‑(Pivaloyloxy)amides with Ynamides. Organic Letters, 19(21), 5780–5783. Available at: [Link]

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

-

Landor, S. R., Landor, P. D., & Kalli, M. (1973). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 2921-2925. Available at: [Link]

- Clerin, D., Fleury, J. P., & Fritz, H. (1976). Reaction of hydroxylamine with 5-aminooxazoles. A new route to isoxazoles. Journal of Heterocyclic Chemistry, 13(4), 825-828.

-

ResearchGate. (n.d.). Synthesis of N-Cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (2). Available at: [Link]

-

Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

- Wang, M., et al. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination.

-

Vörös, Z., & Kappe, C. O. (2017). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 15(48), 10214-10223. Available at: [Link]

- Gevorgyan, V., & Karchava, A. V. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.

-

Petri, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 27(3), 978. Available at: [Link]

-

ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

-

ResearchGate. (2025). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Available at: [Link]

-

Tolf, B. R., & Gronowitz, S. (1970). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 1851-1854. Available at: [Link]

-

PubChem. (n.d.). 3-(cyclohexylmethyl)-1,2-oxazol-5-amine. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5-dodecyl-isoxazole. Available at: [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2] This guide focuses on a specific derivative, 3-(cyclohexylmethyl)-1,2-oxazol-5-amine, providing an in-depth exploration of its chemical identity, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its characterization. Furthermore, we delve into the therapeutic relevance of the 3-substituted-5-aminoisoxazole moiety, contextualizing the potential of the title compound in modern drug discovery programs. This document serves as a vital resource for researchers engaged in the synthesis of novel heterocyclic entities and for medicinal chemists seeking to leverage the isoxazole core for the development of next-generation therapeutics.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The 1,2-oxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its unique electronic and structural properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, rendering it a versatile building block for a wide array of therapeutic agents.[3] The inherent stability of the isoxazole ring, coupled with its ability to engage in various non-covalent interactions, makes it an attractive component in the design of molecules targeting diverse biological pathways.[4] The presence of the isoxazole moiety in drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide underscores its significance in contemporary medicine.[2]

The 3-substituted-5-aminoisoxazole framework, in particular, has garnered considerable attention. The amino group at the 5-position serves as a crucial handle for further functionalization, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity. This guide provides a detailed examination of 3-(cyclohexylmethyl)-1,2-oxazol-5-amine, a representative of this important class of compounds.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular characteristics of 3-(cyclohexylmethyl)-1,2-oxazol-5-amine is fundamental for its synthesis, purification, and application in drug discovery workflows.

| Property | Value | Source |

| IUPAC Name | 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine | PubChem |

| CAS Number | 1092285-76-1 | |

| Molecular Formula | C₁₀H₁₆N₂O | |

| Molecular Weight | 180.25 g/mol | |

| Canonical SMILES | C1CCC(CC1)CC2=NOC(=C2)N | PubChem |

Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This powerful and convergent method involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an enamine. For the preparation of 5-aminoisoxazoles, the use of α-cyanoenamines as synthetic equivalents of aminoacetylenes is a highly regioselective and efficient approach.[5]

The following protocol details a robust and reproducible method for the synthesis of 3-(cyclohexylmethyl)-1,2-oxazol-5-amine, adapted from established procedures for the synthesis of 5-aminoisoxazoles.[5]

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two key stages: the preparation of the requisite nitrile oxide precursor and the subsequent cycloaddition to furnish the target isoxazole.

Caption: Synthetic workflow for 3-(cyclohexylmethyl)-1,2-oxazol-5-amine.

Experimental Protocol

Materials:

-

Cyclohexylacetaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine

-

1-Morpholinoacrylonitrile (or other suitable α-cyanoenamine)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Cyclohexylacetaldehyde Oxime

-

To a solution of cyclohexylacetaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford cyclohexylacetaldehyde oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

-

Dissolve cyclohexylacetaldehyde oxime (1.0 eq) in dichloromethane (DCM).

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion and stir the mixture at room temperature for 30 minutes.

-

To the resulting solution of the hydroxamoyl chloride, add 1-morpholinoacrylonitrile (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 3-(cyclohexylmethyl)-1,2-oxazol-5-amine.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene bridge protons, the isoxazole ring proton, and the amine protons.

-

Cyclohexyl Protons: A complex multiplet in the region of δ 0.9-1.8 ppm.

-

Methylene Bridge (-CH₂-): A doublet at approximately δ 2.5-2.7 ppm.

-

Isoxazole C4-H: A singlet around δ 5.0-5.5 ppm.

-

Amine (-NH₂): A broad singlet that is exchangeable with D₂O, typically in the region of δ 4.5-5.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

-

Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-40 ppm).

-

Methylene Bridge Carbon: A signal around δ 35-40 ppm.

-

Isoxazole C3: A signal in the range of δ 160-165 ppm.

-

Isoxazole C4: A signal around δ 80-90 ppm.

-

Isoxazole C5: A signal in the range of δ 170-175 ppm.

-

Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve cleavage of the cyclohexylmethyl group and fragmentation of the isoxazole ring, similar to what is observed for 5-amino-3-methylisoxazole.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching: Bands in the 2850-2950 cm⁻¹ region for the aliphatic C-H bonds of the cyclohexyl and methylene groups.

-

C=N Stretching: A sharp absorption around 1620-1650 cm⁻¹ for the isoxazole ring.

-

N-O Stretching: An absorption in the 1400-1450 cm⁻¹ region.

Therapeutic Potential and Applications in Drug Discovery

The 3-substituted-5-aminoisoxazole scaffold is a well-established pharmacophore with a broad range of biological activities. The incorporation of a lipophilic cyclohexylmethyl group at the 3-position is a strategic choice in medicinal chemistry, often employed to enhance binding to hydrophobic pockets in target proteins and to improve metabolic stability.

Rationale for the Cyclohexylmethyl Moiety

The cyclohexyl group provides a three-dimensional structure that can effectively probe and occupy hydrophobic binding sites. The methylene spacer offers conformational flexibility, allowing the cyclohexyl ring to adopt an optimal orientation for target engagement.

Potential Therapeutic Applications

Based on the known biological activities of related isoxazole derivatives, 3-(cyclohexylmethyl)-1,2-oxazol-5-amine could serve as a valuable building block or lead compound in several therapeutic areas:

-

Oncology: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2]

-

Anti-inflammatory: The isoxazole scaffold is present in known anti-inflammatory drugs.[2]

-

Infectious Diseases: Isoxazole derivatives have shown promising antibacterial and antifungal properties.[2]

-

Central Nervous System (CNS) Disorders: The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for CNS-active agents.

Caption: Potential therapeutic applications of the title compound.

Conclusion

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine represents a molecule of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive overview of its chemical identity, a detailed and practical synthetic protocol, and a thorough discussion of its expected analytical characteristics. The established therapeutic importance of the 3-substituted-5-aminoisoxazole scaffold, combined with the strategic incorporation of the cyclohexylmethyl moiety, positions this compound as a valuable asset for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and explore the full potential of this promising heterocyclic compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.

- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook.

- CONICET. (2005).

- Supporting Information for a scientific public

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- BenchChem. (2025).

- PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- ResearchGate. (n.d.). Reactions of 3(5)

- NIST WebBook. (n.d.). 3-Isoxazolamine, 5-methyl-.

- MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.

- Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- ResearchGate. (n.d.). Scheme 7. Synthetic utility of substituted 3aminoisoxazoles. CCDC no (16e).

- PMC - NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.

- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.

- ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines.

- A chemical supplier's website. (n.d.). 3-Cyclohexylisoxazol-5-amine.

- ResearchGate. (2025).

- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- PMC. (n.d.). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles.

- PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole.

- PMC - NIH. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- PubChem. (n.d.). SID 135650325.

- PubChem. (n.d.). 5-Aminoisoxazole.

- PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- Radboud Repository. (2023). Identification of Drug Metabolites with Infrared Ion Spectroscopy – Application to Midazolam in vitro Metabolism**.

- PubChem. (n.d.). 3-Amino-5-methylisoxazole.

- Benchchem. (n.d.). The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-5-Aminoisoxazoles.

- ResearchGate. (2025).

- PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)

- BLDpharm. (n.d.). 1092285-76-1|3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

- Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

- A scientific publication. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino-3-methylisoxazole [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Spectral data for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

This guide provides a comprehensive analysis of the spectral data for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of the resulting spectra, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of all subsequent research. For 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (PubChem CID: 15283506), spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous confirmation. Each technique provides a unique piece of the structural puzzle.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

The following diagram illustrates the molecular structure and numbering convention used in this guide.

Caption: Molecular structure of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it allows for their observation.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data and Interpretation:

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on computational models and provide a reliable estimate of the expected experimental values.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on concentration and solvent. |

| ~4.5-5.0 | Singlet | 1H | C4-H (oxazole) | This proton is attached to an sp² carbon of the electron-rich heteroaromatic ring, appearing as a characteristic singlet in the downfield region. |

| ~2.5-2.7 | Doublet | 2H | -CH₂-Cyclohexyl | These methylene protons are adjacent to the oxazole ring and a chiral center (the cyclohexyl group), which can lead to more complex splitting patterns in high-res spectra. |

| ~0.9-1.8 | Multiplet | 11H | Cyclohexyl protons | The protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. A larger number of scans is required (e.g., 1024 or more) compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~170-175 | C5 (oxazole) | This carbon is attached to the electron-donating amino group, shifting it significantly downfield. |

| ~160-165 | C3 (oxazole) | The C3 carbon is also part of the heteroaromatic ring and is shifted downfield, though less so than C5. |

| ~90-95 | C4 (oxazole) | The C4 carbon of the isoxazole ring typically appears in this region. |

| ~30-40 | Multiple Signals | Includes the -CH₂- group and the CH carbon of the cyclohexyl ring. |

| ~25-30 | Multiple Signals | Corresponds to the remaining CH₂ carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-3500 | N-H Stretch | Amine (-NH₂) | A primary amine will typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. |

| 2850-2950 | C-H Stretch (aliphatic) | -CH₂, -CH | These strong absorptions are characteristic of the sp³ hybridized C-H bonds in the cyclohexyl and methylene groups. |

| ~1650 | N-H Bend | Amine (-NH₂) | The scissoring vibration of the primary amine group appears in this region. |

| 1500-1600 | C=N and C=C Stretch | Oxazole Ring | The stretching vibrations of the double bonds within the heteroaromatic ring give rise to absorptions in this fingerprint region. |

| 1400-1450 | C-H Bend | -CH₂- | The scissoring vibration of the methylene groups in the cyclohexyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of the fragmentation patterns, offers further structural confirmation.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For further structural information, a tandem mass spectrometry (MS/MS) experiment can be performed on the [M+H]⁺ ion to induce fragmentation.

Expected Mass Spectrum:

-

Molecular Ion: The exact mass of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (C₁₀H₁₆N₂O) is 180.1263 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 181.1341.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 181 ion would likely reveal characteristic fragment ions. A logical fragmentation pathway is the cleavage of the bond between the methylene group and the cyclohexyl ring, a common fragmentation for benzylic-like systems.

Caption: A proposed key fragmentation pathway for the [M+H]⁺ ion.

This guide provides a foundational spectroscopic analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. While relying on predictive data in the absence of a complete set of published experimental spectra, the principles and expected values herein offer a robust framework for the empirical characterization of this molecule.

References

-

PubChem. 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. National Center for Biotechnology Information. [Link]

A Technical Guide to the Solubility Profiling of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine for Drug Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs. This guide provides an in-depth technical framework for characterizing the solubility profile of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. By integrating predictive analysis with established experimental methodologies, we present a comprehensive strategy for researchers, scientists, and drug development professionals to generate a robust solubility data package, essential for lead optimization and preclinical development. This document details the scientific rationale behind experimental design, provides step-by-step protocols for key solubility assays, and discusses the interpretation of resulting data within the context of the Biopharmaceutics Classification System (BCS).

Introduction: The Central Role of Solubility

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole core, a primary amine at the 5-position, and a lipophilic cyclohexylmethyl substituent at the 3-position.[1][2] Oxazole derivatives are recognized as significant scaffolds in medicinal chemistry, appearing in numerous biologically active molecules.[3][4] The successful development of any oral drug candidate hinges on its ability to dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Therefore, a thorough understanding of the solubility profile of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is not merely a characterization step but a foundational pillar of its entire development program.

This guide will elucidate the methodologies required to build a comprehensive solubility profile, from initial theoretical predictions to rigorous experimental determination across various physiologically relevant conditions.

Physicochemical Characterization and Predicted Solubility Behavior

A preliminary analysis of the molecular structure of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine allows for the formulation of a hypothesis regarding its solubility.

-

Chemical Structure: C₁₀H₁₆N₂O

-

Key Features:

-

Basic Ionizable Center: The primary amine (-NH₂) at the 5-position of the oxazole ring is a basic functional group. This is the most critical feature influencing its aqueous solubility. At physiological pH, and especially in the acidic environment of the stomach, this amine group will be protonated (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[5] The solubility of such a weakly basic compound is therefore expected to be highly pH-dependent.[6][7]

-

Lipophilic Moiety: The cyclohexylmethyl group is a large, non-polar, and highly lipophilic substituent.[8] This group will dominate the molecule's behavior at pH values above its pKa, where the amine is in its neutral, non-ionized form, leading to low intrinsic aqueous solubility.

-

Predicted Lipophilicity (XLogP3): 3.1[1] This value indicates a significant degree of lipophilicity, suggesting that the neutral form of the compound will have poor aqueous solubility and a higher affinity for organic environments.

-

Hypothesis: 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is predicted to be a Biopharmaceutics Classification System (BCS) Class II or Class IV compound, characterized by low intrinsic solubility.[9][10] Its aqueous solubility will be minimal at and above intestinal pH (pH ≥ 6.5) but will increase significantly at lower pH values, such as those found in the stomach (pH 1.2-3).

Experimental Determination of Solubility

A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves determining both kinetic and thermodynamic solubility under various conditions.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug discovery.[11][12]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][14][15] It is often used in early discovery to quickly rank compounds but can sometimes overestimate the true solubility.[14][15]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid API.[12][16] This "shake-flask" method is the gold standard for late-stage discovery and preformulation, as it reflects the maximum dissolved concentration under stable conditions.[11][16]

pH-Dependent Aqueous Solubility Profiling

This is the most critical assay for an ionizable compound like 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. The objective is to determine its thermodynamic solubility across the physiological pH range.[10]

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) at 37 °C. Use buffers with constituents relevant to the GI tract (e.g., HCl, phosphate, acetate).[6][17]

-

Sample Preparation: Add an excess amount of solid 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine powder to vials containing a fixed volume (e.g., 1.5 mL) of each pH buffer. Ensure the amount of solid is sufficient to maintain saturation even at the lowest pH where solubility is expected to be highest.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker set to 37 ± 1 °C. The system must be allowed to reach equilibrium. A typical duration is 24 to 48 hours.[13][16] It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully aspirate the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20]

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each sample.

Solubility in Organic and Co-Solvent Systems

Understanding solubility in non-aqueous solvents is vital for developing formulations (e.g., for toxicology studies) and for certain analytical procedures.

-

Solvent Selection: Choose a range of pharmaceutically relevant organic solvents and co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

-

Methodology: Employ a modified shake-flask method as described above, or a titration method where the solvent is incrementally added to a known mass of the API until complete dissolution is observed.

-

Analysis: Report solubility in mg/mL. This data is crucial for creating stock solutions for other assays and for developing non-aqueous formulations.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O | PubChem[1] |

| Molecular Weight | 180.25 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| pKa (basic) | ~4-6 (Estimated) | Based on similar amino-oxazoles |

Table 2: Experimentally Determined Solubility Profile (Hypothetical Data)

| Medium | pH (at 37°C) | Thermodynamic Solubility (µg/mL) |

|---|---|---|

| Simulated Gastric Fluid (SGF) | 1.2 | 1550 |

| Acetate Buffer | 4.5 | 420 |

| Phosphate Buffer (FaSSIF) | 6.5 | 8.5 |

| Phosphate Buffer (FeSSIF) | 5.0 | 310 |

| Phosphate Buffered Saline (PBS) | 7.4 | < 1.0 |

| DMSO | N/A | > 100 mg/mL |

| Ethanol | N/A | 25 mg/mL |

Interpretation:

The hypothetical data in Table 2 aligns with our initial hypothesis. The solubility is high at the acidic pH of the stomach (>1 mg/mL) but drops dramatically to very low levels (<10 µg/mL) at the pH of the small intestine. This profile strongly suggests that the compound will dissolve in the stomach but may be at risk of precipitating upon entry into the higher pH environment of the duodenum. This is a classic characteristic of a weakly basic BCS Class II drug.[6]

Conclusion and Strategic Implications

The comprehensive solubility profile of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine reveals it to be a weakly basic compound with pH-dependent solubility. Its low intrinsic solubility at intestinal pH presents a significant biopharmaceutical challenge. This data-driven understanding is critical for guiding the subsequent stages of drug development:

-

Formulation Strategy: The low solubility at intestinal pH necessitates the development of enabling formulations. Strategies such as amorphous solid dispersions, salt formation to lower the lattice energy, or lipid-based formulations should be investigated to maintain the drug in a dissolved or supersaturated state in the intestine.

-

BCS Classification: Based on this solubility profile, the compound is provisionally classified as BCS Class II (Low Solubility, High Permeability), assuming its permeability is high, which is a reasonable starting assumption given its lipophilicity.[9][21][22] This classification has direct implications for regulatory pathways, including the potential for biowaivers.[21][22][23]

-

Clinical Considerations: The pH-dependent solubility raises concerns about potential food effects and interactions with acid-reducing agents (e.g., proton pump inhibitors), which could alter gastric pH and significantly impact drug absorption.[7]

This technical guide outlines a robust, scientifically-grounded methodology for defining the solubility profile of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. The resulting data package provides the critical foundation needed to make informed decisions, mitigate development risks, and rationally design formulations to maximize the therapeutic potential of this promising compound.

References

-

ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Galia, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Di Dalmazi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

PCBIS. Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

PubChem. 3-(cyclohexylmethyl)-1,2-oxazol-5-amine. National Center for Biotechnology Information. [Link]

-

Jhu, S. C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

-

Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. [Link]

-

Khan Academy. pH and solubility. [Link]

-

Avdeef, A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

-

Mitra, A., & Parrott, N. (2020). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. YouTube. [Link]

-

PubChem. (Cyclohexylmethyl)(methyl)amine. National Center for Biotechnology Information. [Link]

-

Box, K., et al. (2016). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

Kumar, P., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

-

Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. PubChemLite - 3-(cyclohexylmethyl)-1,2-oxazol-5-amine (C10H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1092285-76-1|3-(Cyclohexylmethyl)-1,2-oxazol-5-amine|BLD Pharm [bldpharm.com]

- 3. ijmpr.in [ijmpr.in]

- 4. tandfonline.com [tandfonline.com]

- 5. Khan Academy [khanacademy.org]

- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. (Cyclohexylmethyl)(methyl)amine | C8H17N | CID 117276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. regulations.gov [regulations.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. enamine.net [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. inventivapharma.com [inventivapharma.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. researchgate.net [researchgate.net]

- 18. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The -1,2-Oxazol-5-amine Scaffold: A Historical and Synthetic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 3-substituted-1,2-oxazol-5-amine core is a five-membered heterocyclic aromatic ring containing adjacent oxygen and nitrogen atoms, with an amino group at the 5-position.[1] This structural motif, often referred to as a "privileged scaffold," is a cornerstone in modern medicinal chemistry. Its significance lies in its ability to serve as a versatile template for designing therapeutic agents across a wide range of biological targets. The isoxazole ring's unique electronic properties, including its capacity for hydrogen bonding and dipole interactions, combined with the synthetic accessibility of the 3-substituted-1,2-oxazol-5-amine framework, have made it a focal point for the development of novel drugs targeting various diseases.[1][2]

The journey of this scaffold, from its initial discovery to its current status as a key pharmacophore, is a testament to the evolution of synthetic organic chemistry and the relentless pursuit of more effective and safer medicines. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 3-substituted-1,2-oxazol-5-amines, offering field-proven insights and detailed protocols for the modern researcher.

Part 1: Foundational Syntheses and Early Developments

The history of the isoxazole ring itself dates back to the early 20th century, with initial syntheses laying the groundwork for more complex derivatives.[3] Early methods for constructing the 5-aminoisoxazole core were often characterized by harsh reaction conditions, limited substrate scope, and a significant challenge: regioselectivity. The reaction of asymmetrical precursors could lead to a mixture of isomers, primarily the 3-amino and 5-amino variants, necessitating difficult purification steps.

One of the foundational approaches involved the reaction of β-ketonitriles with hydroxylamine.[4] The outcome of this reaction was highly dependent on precise control of pH and temperature to favor the formation of the desired 5-amino isomer. For instance, at a pH greater than 8 and elevated temperatures (100°C), hydroxylamine preferentially attacks the ketone carbonyl, leading to the 5-aminoisoxazole.[4] Conversely, under neutral to slightly acidic conditions and lower temperatures, attack at the nitrile group is favored, yielding the 3-aminoisoxazole.[4] This delicate balance highlighted the need for more robust and selective synthetic strategies.

Another classical approach involved the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position of a pre-formed isoxazole ring.[5] While effective in some cases, this multi-step process was often inefficient and not amenable to the rapid generation of diverse compound libraries. A notable early process, patented in the late 1960s, described the synthesis of 5-amino-3,4-dimethylisoxazole, a key intermediate for sulfisoxazole, by reacting butene-2 with nitrosyl chloride and subsequently with an alkali metal cyanide.[6] These pioneering efforts, despite their limitations, were crucial in establishing the chemical feasibility of accessing this scaffold and hinted at its potential utility.

Part 2: The Evolution Towards Regioselective and Efficient Synthesis

The limitations of early methods spurred chemists to develop more sophisticated and reliable synthetic routes. The modern era of 3-substituted-1,2-oxazol-5-amine synthesis is defined by an emphasis on regioselectivity, efficiency, and the development of one-pot procedures.

The Rise of [3+2] Cycloaddition Reactions

A major breakthrough came with the application of 1,3-dipolar cycloaddition reactions, particularly between nitrile oxides and enamines. This approach offers a powerful and highly regioselective pathway to the isoxazole core.[7] The reaction of an in situ-generated nitrile oxide with an α-cyanoenamine, for example, proceeds efficiently to give the 5-aminoisoxazole as the sole regioisomer.[5][7] This method's success is rooted in the electronic nature of the reactants, which dictates the orientation of the cycloaddition.

Caption: General workflow for the regioselective synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition.

Enaminones as Versatile Precursors

More recently, the use of β-enamino diketones or related enaminones has emerged as a highly effective and regioselective strategy.[8][9] The reaction of these precursors with hydroxylamine, often mediated by a base, proceeds via a cyclization-dehydration sequence. The regiochemical outcome is reliably controlled by the inherent reactivity of the enaminone system, leading specifically to the 5-amino substituted product.[9] This method is particularly powerful as it allows for the synthesis of 3,4,5-trisubstituted isoxazoles and can be performed as a one-pot reaction, significantly improving synthetic efficiency.[10]

The causality behind this regioselectivity lies in the reaction mechanism. Hydroxylamine can attack either of the two carbonyl groups of the diketone precursor. However, the enamine functionality directs the initial nucleophilic attack of hydroxylamine, leading to a specific intermediate that preferentially cyclizes to form the 5-aminoisoxazole ring system.[9]

Modern Synthetic Enhancements

Contemporary synthetic chemistry has further refined these processes. The development of metal-free synthesis has addressed concerns about toxicity and cost associated with some catalytic methods.[11][12] Furthermore, the use of microwave irradiation and ultrasound assistance has been shown to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[13][14] The ability to perform these syntheses on a multigram scale is crucial for supplying sufficient material for drug discovery programs.[11]

| Method | Precursors | Conditions | Regioselectivity | Advantages | Disadvantages |

| Classical | β-Ketonitrile + Hydroxylamine | pH and Temperature dependent | Moderate to Good | Inexpensive starting materials | Requires strict control, potential for isomer mixtures |

| Cycloaddition | Nitrile Oxide + Enamine | Mild, often room temp. | High (5-amino) | Excellent regioselectivity, one-pot possible | Nitrile oxide precursors can be unstable |

| Enaminone | β-Enamino diketone + Hydroxylamine | Base-mediated, mild | High (5-amino) | High yields, one-pot, good for trisubstituted products | Precursor synthesis may add steps |

Part 3: Biological Activity and Therapeutic Applications

The interest in 3-substituted-1,2-oxazol-5-amines is largely driven by their broad spectrum of biological activities.[7][15] This scaffold is present in numerous compounds that have been investigated for various therapeutic applications.

-

Antimicrobial and Antifungal Activity: Many isoxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][16] The presence of specific substituents on the phenyl rings at the C-3 and C-5 positions can significantly enhance this activity.[1]

-

Anticancer Properties: The isoxazole ring is a component of several potent anticancer agents.[13] Derivatives have been shown to exhibit cytotoxicity against various human cancer cell lines, including lung, breast, and prostate cancer.[3] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as histone deacetylases (HDACs).[13]

-

Anti-inflammatory Effects: Isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, are well-known for their anti-inflammatory properties.[1] The 5-aminoisoxazole scaffold has been explored for the development of new anti-inflammatory agents, with some derivatives showing potent analgesic and COX-2 selective inhibitory activity.[3]

-

Neurological and Psychiatric Disorders: The scaffold has been utilized to develop agents targeting the central nervous system. This includes compounds with potential applications as treatments for cerebrovascular disorders, depression, and anxiety.[7][11]

The versatility of the 3-substituent provides a powerful handle for medicinal chemists to modulate the structure-activity relationship (SAR). By systematically altering the group at this position—from simple alkyl and aryl groups to more complex heterocyclic systems—researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties for a specific biological target.

Part 4: Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for the synthesis of 3-substituted-1,2-oxazol-5-amines.

Protocol 1: Classical Regioselective Synthesis from a β-Ketonitrile

This protocol is adapted from the pH-controlled cyclization method, optimized for the synthesis of the 5-amino isomer.[4]

Objective: To synthesize a 5-amino-3-alkyl-isoxazole.

Materials:

-

β-Ketonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium bicarbonate (or other suitable base)

-

Ethanol/Water solvent system

-

Hydrochloric acid (for pH adjustment and workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq).

-

pH Adjustment: Slowly add an aqueous solution of sodium bicarbonate while monitoring the pH. Adjust and maintain the pH above 8. This step is critical for directing the regioselectivity.

-

Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Acidify the solution with 2M HCl to pH ~2.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Regioselective Synthesis from an Enaminone

This modern protocol leverages the reliability of enaminone precursors for a streamlined, one-pot synthesis. Objective: To synthesize a 3-aryl-5-aminoisoxazole in a one-pot procedure.

Materials:

-

Aryl-β-enaminone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol (anhydrous)

-

Ethyl acetate (for extraction)

-

Saturated ammonium chloride solution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the aryl-β-enaminone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the suspension.

-

Reaction: Stir the reaction mixture vigorously at 60°C. Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and then with a saturated aqueous solution of ammonium chloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure 3-aryl-5-aminoisoxazole.

Conclusion and Future Outlook

The journey of the 3-substituted-1,2-oxazol-5-amine scaffold from a synthetically challenging curiosity to a mainstay in drug discovery is a powerful illustration of progress in chemical science. The development of robust, regioselective, and efficient synthetic methods has unlocked the vast therapeutic potential of this privileged core. As our understanding of disease biology deepens, the versatility of the 5-aminoisoxazole framework will undoubtedly continue to provide a fertile ground for the design and discovery of the next generation of medicines. Future research will likely focus on further greening the synthetic processes, exploring novel substitutions to access new chemical space, and applying these building blocks in areas like chemical biology and materials science.

References

-

Lasri, J., & Ayad, T. (2010). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 15(3), 1633-1642. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(3), 856-871. [Link]

-

A reliable synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. (2013). ResearchGate. [Link]

-

Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20976-20986. [Link]

-

Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5839-5867. [Link]

-

Construction of Isoxazole ring: An Overview. (2024). Journal of Chemical Reviews. [Link]

-

One‐pot synthesis of 3‐carboxyethyl‐4‐[(aryl)aminomethyl]‐5‐arylisoxazoles 2. (n.d.). ResearchGate. [Link]

-

Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. (2022). MDPI. [Link]

-

Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2015). ResearchGate. [Link]

-

Lasri, J., & Ayad, T. (2010). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 15(3), 1633-1642. [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2015). RSC Publishing. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32903-32920. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journal of Organic Chemistry, 14, 1488-1496. [Link]

-

Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (2018). ChemistrySelect, 3(44), 12489-12494. [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 157, 1235-1255. [Link]

- Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.

-

Advances in the Chemistry of Aminoisoxazole. (2021). ResearchGate. [Link]

-

Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Synthesis, 51(19), 3723-3735. [Link]

-

Isoxazole compounds with the biological activity. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences, 26(2), 209-220. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 5. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 7. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines | MDPI [mdpi.com]

- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 13. nanobioletters.com [nanobioletters.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Unlocking the Therapeutic Potential of 3-Cyclohexylmethyl-5-amino-isoxazole: A Guide to Emerging Research Frontiers

For the Attention of Researchers, Scientists, and Drug Development Professionals